Creatine methyl ester hydrochloride

Description

Historical Context of Creatine (B1669601) Analogues and Esterification in Chemical Research

The exploration of creatine analogues is rooted in the desire to overcome some of the perceived limitations of creatine monohydrate, the most common form used in supplements. nih.gov These limitations include its relatively low lipophilicity, which can affect membrane permeability, and its potential for conversion to the waste product creatinine (B1669602) in acidic environments. google.com

Esterification, a classic chemical reaction in which an ester is formed from an alcohol and a carboxylic acid, emerged as a key strategy in the development of creatine derivatives. google.comwikipedia.org Researchers have synthesized various creatine esters by reacting creatine with different alcohols. google.com For instance, creatine ethyl ester (CEE) was developed through the reaction of creatine with ethanol (B145695). chemicalbook.com The synthesis of fatty creatine esters has also been explored for potential therapeutic applications, particularly in addressing conditions like creatine transporter deficiency, a neurological disease. nih.gov The overarching goal of these synthetic efforts has been to create compounds with potentially enhanced properties compared to the parent creatine molecule. google.comnih.gov

Rationale for Methyl Esterification in Creatine Research: A Prodrug Approach

The synthesis of creatine methyl ester, typically prepared by the esterification of creatine with methanol (B129727), represents a specific application of the prodrug strategy. wikipedia.orgnucleos.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The rationale behind creating a methyl ester of creatine is to mask the polar carboxylic acid group of the creatine molecule. google.com

This modification is intended to achieve two primary objectives:

Increase Lipophilicity : By replacing the hydroxyl group of the carboxylic acid with a methyl ester group, the molecule becomes more lipid-soluble. Theoretically, this increased lipophilicity could enhance its ability to pass through biological membranes. google.com

Prevent Premature Cyclization : The esterification of the carboxylic acid functional group is intended to prevent the intramolecular cyclization that converts creatine into creatinine, particularly in the acidic conditions of the stomach. google.com

However, research into creatine esters has revealed significant challenges to this approach. Studies on creatine ethyl ester (CEE), a closely related analogue, have shown that the compound is highly unstable under normal physiological conditions. nih.gov It tends to degrade rapidly into creatinine in the gastrointestinal tract. nih.govnih.gov This rapid conversion suggests that instead of delivering more creatine, the ester form may primarily increase circulating levels of creatinine. nih.govnih.gov While creatine itself is stable in very low pH environments (below 2.5), the ester linkage in its derivatives appears to accelerate degradation at pH levels found in the digestive system. nih.govresearchgate.net This instability has led to questions about the bioavailability and efficacy of creatine esters as a means of increasing muscle creatine levels. nih.govresearchgate.net

Research Findings and Compound Properties

The following tables provide detailed data on the chemical properties of creatine and its methyl ester derivative, alongside key research findings regarding the stability of creatine esters.

Table 1: Chemical Properties of Creatine and Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Creatine | C₄H₉N₃O₂ | 131.135 | White crystals |

| Creatine Methyl Ester | C₅H₁₁N₃O₂ | 145.162 | Data not available |

| Creatine Methyl Ester Hydrochloride | C₅H₁₁N₃O₂·HCl | 181.62 | Data not available |

Data sourced from references wikipedia.orgwikipedia.orgnucleos.comnih.gov

Table 2: Summary of Research on Creatine Ester Stability

| Compound/Subject | Research Finding | Conclusion | Reference(s) |

| Creatine Ethyl Ester (CEE) | In aqueous solutions, CEE is most stable at a very low pH (1.0) but rapidly cyclizes to creatinine as pH increases. At pH ≥ 8.0, the half-life is less than 23 seconds. | CEE is unstable in the pH conditions of the intestines, leading to significant degradation to creatinine. | nih.gov |

| Creatine Ethyl Ester (CEE) | Supplementation with CEE led to a significant increase in serum creatinine levels, while serum creatine increased only marginally. | CEE is largely converted to creatinine in the gastrointestinal tract, questioning its ergogenic benefit. | nih.govnih.gov |

| Creatine Esters (General) | The ester group is theorized to be a better leaving group than a hydroxyl group, which may accelerate, rather than prevent, the degradation into creatinine. | The chemical structure of creatine esters may inherently favor conversion to creatinine. | nih.gov |

| Creatine Monohydrate | Stable in acidic conditions that replicate the stomach, with less than 1% degradation reported in one study. | The parent molecule, creatine monohydrate, shows high stability in gastric acid. | researchgate.net |

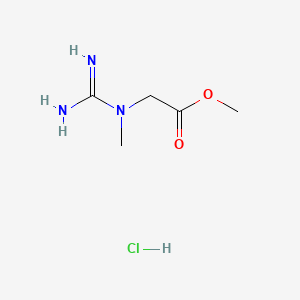

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

132478-02-5 |

|---|---|

Molecular Formula |

C5H12ClN3O2 |

Molecular Weight |

181.62 |

IUPAC Name |

methyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride |

InChI |

InChI=1S/C5H11N3O2.ClH/c1-8(5(6)7)3-4(9)10-2;/h3H2,1-2H3,(H3,6,7);1H |

InChI Key |

GJZXUOJADNLGLP-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)OC)C(=N)N.Cl |

Synonyms |

Glycine, N-(aMinoiMinoMethyl)-N-Methyl-, Methyl ester, Monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Creatine Methyl Ester Hydrochloride

Chemical Synthesis Pathways for Creatine (B1669601) Methyl Ester Hydrochloride

The primary method for synthesizing creatine methyl ester hydrochloride is through the direct esterification of creatine. wikipedia.org This process involves reacting creatine with methanol (B129727) in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt.

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification. In this reaction, creatine monohydrate is treated with an excess of methanol and a strong acid catalyst, typically hydrogen chloride (HCl). google.com The HCl can be introduced as a gas or generated in situ from reagents like acetyl chloride or trimethylchlorosilane added to the methanol. google.comnih.gov

C4H9N3O2 + CH3OH + HCl → C5H11N3O2·HCl + H2O

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are controlled include temperature, reaction time, and the molar ratio of reactants. The reaction is typically stirred for several hours at a controlled temperature, often between 40 to 50°C, to ensure the reaction proceeds efficiently without promoting the formation of degradation products. google.com Some methods utilize room temperature conditions with longer reaction times. nih.gov Upon completion, the product is often isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration and washing with a cold solvent like ethanol (B145695) to remove impurities. google.com

| Parameter | Condition/Reagent | Purpose | Source |

|---|---|---|---|

| Reactants | Creatine Monohydrate, Methanol | Provide the core structure and the methyl ester group. | wikipedia.orggoogle.com |

| Catalyst | Hydrogen Chloride (HCl), Thionyl Chloride, Trimethylchlorosilane | Catalyzes the esterification and forms the hydrochloride salt. | google.comnih.gov |

| Temperature | Room Temperature to 50°C | Controls reaction rate and minimizes byproduct formation. google.com | google.comnih.gov |

| Reaction Time | 2 to 8 hours | Ensures the reaction proceeds to completion. | google.com |

| Purification | Crystallization, Filtration, Washing with cold ethanol | Isolates and purifies the final product from unreacted starting materials and byproducts. | google.comunemed.com |

A significant challenge in the synthesis of creatine esters is the intramolecular cyclization of creatine to form the unwanted byproduct, creatinine (B1669602). google.comgoogle.com This conversion is an irreversible "dead-end" reaction, meaning once creatinine is formed, it cannot be converted to the desired creatine ester product. google.com The formation of creatinine is promoted by heat and certain pH conditions. researchgate.net

To minimize the formation of creatinine, strict control over the reaction temperature is essential. google.com Maintaining the temperature within a specific range (e.g., 40-50°C) is critical to ensure an efficient reaction rate for esterification while suppressing the cyclization to creatinine. google.com Furthermore, masking the carboxylic acid functional group of creatine through esterification helps prevent the formation of creatinine. google.com The use of an acidic environment, provided by the HCl catalyst, also helps to stabilize the creatine molecule and disfavor the cyclization reaction.

Advanced Spectroscopic and Chromatographic Methods for Compound Verification (Excluding Basic Identification Data)

To confirm the successful synthesis and purity of this compound, advanced analytical techniques are employed. These methods provide detailed structural information and allow for the quantitative separation of the product from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of creatine ester preparations. nih.govresearchgate.net HPLC methods can effectively separate creatine methyl ester from its parent compound, creatine, and its primary degradation product, creatinine, in a single analytical run. researchgate.netresearchgate.net

A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase often consisting of an aqueous buffer (like potassium phosphate (B84403) or ammonium (B1175870) sulfate) and an organic modifier such as acetonitrile (B52724). researchgate.netnih.govnih.gov Detection is commonly performed using a UV spectrophotometer at wavelengths around 205-220 nm. researchgate.netcabidigitallibrary.org The different polarities of creatine, creatinine, and creatine methyl ester lead to distinct retention times, allowing for their separation and quantification. For example, in a representative analysis, creatine and creatinine might elute at earlier times, while the more lipophilic ester derivative would have a longer retention time. researchgate.net

| Parameter | Specification | Purpose | Source |

|---|---|---|---|

| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. | nih.govnih.gov |

| Mobile Phase | Aqueous Buffer (e.g., KH2PO4) with Acetonitrile | Elutes the compounds from the column. | nih.govnih.gov |

| Detection | UV at 205-220 nm | Detects and quantifies the separated compounds. | researchgate.netcabidigitallibrary.org |

| Flow Rate | ~0.75 - 1.0 mL/min | Controls the speed of the separation. | researchgate.net |

| Typical Retention Time Order | Creatine < Creatinine < Creatine Ester | Reflects increasing lipophilicity and interaction with the stationary phase. | researchgate.net |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to verify the structure by identifying the protons in the molecule. The successful esterification is confirmed by the appearance of a new singlet signal corresponding to the methyl protons (-OCH₃) of the ester group, which is absent in the spectrum of the starting material, creatine. nih.gov Other characteristic signals, such as the singlets for the N-CH₃ group and the methylene (B1212753) (-CH₂-) protons, can also be identified and compared to reference spectra. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its identity. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both separation and identification. nih.gov The technique can precisely measure the mass-to-charge ratio (m/z) of the protonated molecule, which must match the calculated molecular weight of this compound.

Stability and Degradation Kinetics of Creatine Methyl Ester Hydrochloride

pH-Dependent Hydrolysis and Cyclization Mechanisms

The stability of creatine (B1669601) methyl ester hydrochloride is profoundly influenced by the pH of its environment. In aqueous solutions, the compound undergoes two primary degradation pathways: ester hydrolysis and intramolecular cyclization. researchgate.netnih.gov The dominant mechanism is dictated by the hydrogen ion concentration.

In strongly acidic conditions (pH ≤ 1.0), the compound primarily undergoes intermolecular ester hydrolysis. nih.govnih.gov This reaction involves the cleavage of the ester bond, yielding creatine and methanol (B129727). However, this pathway is significantly slower compared to the alternative degradation route that occurs at higher pH values.

At a pH greater than 1.0, the predominant degradation mechanism shifts to a rapid, intramolecular 5-exotrig cyclization. nih.gov This process involves the internal attack of the nitrogen atom on the ester carbonyl group, leading to the formation of creatinine (B1669602) and methanol. nih.govnih.gov It is speculated that the methyl ester group is a better leaving group than a hydroxyl group, which suggests that the degradation of creatine methyl ester into creatinine is an accelerated process. nih.gov Studies on the closely related creatine ethyl ester (CEE) have shown that the rate of cyclization at pH 4.0 is 31 times faster than the rate of ester hydrolysis at pH 1.0. nih.gov This indicates that outside of highly acidic environments, creatine methyl ester is readily converted into creatinine. nih.govnih.gov

Kinetic Studies of Degradation Pathways to Creatinine

Kinetic studies, primarily conducted on the analogous compound creatine ethyl ester (CEE), provide significant insight into the degradation rates of creatine esters. These studies demonstrate that the degradation to creatinine is a first-order reaction, and its rate increases dramatically with rising pH. researchgate.netnih.gov

The conversion to creatinine is nearly instantaneous as the pH approaches neutral (7.4). nih.gov For CEE, the logarithm of the first-order rate constant for cyclization increases linearly as the pH increases. researchgate.netnih.gov Above a pH of 8.0, the degradation rate is so rapid that the half-life is mere seconds. researchgate.netnih.gov Given that the methyl ester group is also a good leaving group, a similarly rapid degradation pathway to creatinine is expected for creatine methyl ester hydrochloride. nih.gov

The following table, based on data from studies on creatine ethyl ester, illustrates the profound effect of pH on the stability of creatine esters in an aqueous solution.

Table 1: First-Order Rate Constants and Half-Lives for the Degradation of Creatine Ethyl Ester as a Function of pH Data adapted from studies on Creatine Ethyl Ester (CEE) which is expected to have a similar degradation profile.

| Buffer | pH | k (min⁻¹) | Half-Life | Degradation Pathway |

| KCl/HCl | 1.0 | 2.0 x 10⁻⁵ | 570 hours | Ester Hydrolysis |

| Citrate | 2.5 | 5.8 x 10⁻⁵ | 200 hours | Cyclization |

| Unbuffered | 4.0 | 6.3 x 10⁻⁴ | 18 hours | Cyclization |

| Citrate | 4.0 | 2.9 x 10⁻³ | 4.0 hours | Cyclization |

| Citrate | 5.7 | 0.015 | 48 minutes | Cyclization |

| Phosphate (B84403) | 7.4 | 0.80 | 52 seconds | Cyclization |

| Phosphate | 8.8 | 1.8 | 23 seconds | Cyclization |

Source: Adapted from Giese & Lecher, 2013. researchgate.netnih.gov

Impact of Aqueous Solution Environment on Compound Integrity

The integrity of this compound is fundamentally compromised in any aqueous solution due to its inherent instability. researchgate.netnih.gov The presence of water facilitates the rapid intramolecular cyclization to creatinine under most physiological conditions. nih.gov

Studies conducted in various aqueous media, including buffered solutions and cell culture media, confirm that the degradation is a function of the solution's pH. researchgate.netnih.gov For instance, research on CEE showed that its degradation rate in cell culture media (pH 7.78) was extremely rapid, with a half-life of only 52 seconds, which correlated well with its instability in buffered aqueous solutions of similar pH. researchgate.netnih.gov Even in unbuffered water, where a solution of the compound registered a pH of 4.0, significant degradation occurred. nih.gov

This rapid conversion means that in most aqueous environments, especially those with a pH near neutral, the compound's integrity is fleeting. The primary species present after a short time is not the creatine ester itself, but its degradation product, creatinine. nih.govnih.gov

Mechanistic Investigations of Cellular and Subcellular Interactions in Model Systems

Theoretical Frameworks of Prodrug Conversion and Creatine (B1669601) Release

Creatine methyl ester hydrochloride is conceptualized as a prodrug of creatine. unemed.com The fundamental principle behind this design is to temporarily mask the carboxyl group of the creatine molecule through esterification. nih.gov This modification is intended to increase the lipophilicity of the compound compared to its parent molecule, creatine, which is polar and hydrophilic. nih.gov The increased lipophilicity is theorized to enhance the molecule's ability to pass through the lipid bilayers of cell membranes, a process that is limited for creatine itself due to its low membrane permeability. unemed.com

The theoretical framework posits that once the creatine ester crosses the cell membrane and enters the target cell (e.g., a muscle cell), it undergoes hydrolysis. This reaction is catalyzed by intracellular enzymes known as esterases, which are ubiquitous in various cells and biological fluids. nih.gov The enzymatic cleavage of the ester bond releases the active creatine molecule and methanol (B129727) as a byproduct. This intracellular conversion allows for the localized delivery of creatine, potentially bypassing the limitations associated with the transport of creatine from the bloodstream into the cells. nih.gov

Enzyme-Mediated Hydrolysis and Metabolism in Biological Models

The intended metabolic fate of creatine methyl ester is its conversion to creatine through enzyme-mediated hydrolysis. nih.gov In biological models, this process is primarily attributed to the action of non-specific esterase enzymes present in the blood and within cells. nih.gov These enzymes are responsible for cleaving the ester bond, thereby releasing free creatine that can then participate in cellular energy metabolism. nih.gov

However, in vitro studies have highlighted the compound's instability, which complicates its metabolic pathway. Research on the closely related creatine ethyl ester (CEE) has shown that it is rapidly degraded to creatinine (B1669602) in environments with a pH above 1.0. researchgate.netnih.gov This degradation is an intramolecular cyclization reaction and is not enzyme-mediated. researchgate.net For instance, the half-life of CEE at a neutral pH of 7.4 is extremely short, suggesting that a significant portion of the ester may convert to creatinine before it can be absorbed and distributed to target tissues. nih.govresearchgate.net

This rapid non-enzymatic degradation presents a significant metabolic hurdle. While the goal is for esterases to convert the prodrug to creatine, the chemical reality is that a substantial amount may be lost to creatinine formation, particularly during its transit through the gastrointestinal tract and in the bloodstream. nih.govresearchgate.net One study indicated that the half-life of CEE in the blood is on the order of one minute, suggesting it may hydrolyze too quickly to reach muscle cells in its ester form. nih.govresearchgate.net Therefore, while enzyme-mediated hydrolysis is the desired pathway, its efficiency is severely hampered by the inherent chemical instability of the creatine ester molecule in biological systems.

Mechanistic Studies of Membrane Permeability and Transport in In Vitro Models

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying the intestinal absorption of compounds. researchgate.net These cells differentiate into a monolayer that mimics the intestinal epithelium, providing a platform to assess passive diffusion and active transport. researchgate.net

Studies on creatine itself using Caco-2 monolayers have shown that its transport across the cell layer is limited. The apical to basolateral transport of radiolabeled creatine was found to be low, with only 0.2-3% of the initial amount appearing on the receiver side after 90 minutes. nih.gov This suggests that creatine has poor intestinal permeability. nih.govresearchgate.net

In contrast, the esterification of creatine is designed to enhance its permeability. A study on creatine ethyl ester (CEE), a compound structurally similar to creatine methyl ester, demonstrated significantly greater permeability across Caco-2 monolayers compared to both creatine and creatinine. nih.gov This increased permeability is attributed to the ester's higher lipophilicity, which facilitates its passage through the lipid-rich cell membranes via passive diffusion. nih.gov The stability of CEE was also tested at various pH levels, showing that it is most stable in highly acidic conditions (pH 1.0) and degrades rapidly as the pH increases. researchgate.netnih.gov

| pH | Half-life (hours) | Primary Degradation Product |

|---|---|---|

| 1.0 | 570 | Creatine (via hydrolysis) |

| 2.5 | 200 | Creatinine (via cyclization) |

| 4.0 | 18.4 | Creatinine (via cyclization) |

| 7.4 | 0.015 (55 seconds) | Creatinine (via cyclization) |

| Compound | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

|---|---|

| Creatine Ethyl Ester (CEE) | 2.1 ± 0.4 |

| Creatine (CRT) | 0.12 ± 0.03 |

| Creatinine (CRN) | 0.25 ± 0.05 |

Data for tables sourced from Gufford et al. (2012). nih.govresearchgate.net

The primary transporter responsible for the uptake of creatine into tissues such as muscle and brain is the sodium- and chloride-dependent creatine transporter, SLC6A8. nih.gov The rationale for developing creatine esters like creatine methyl ester is largely to bypass this transporter, which can be a rate-limiting step for creatine uptake. nih.gov

In conditions such as creatine transporter deficiency (CTD), where the SLC6A8 transporter is defective due to genetic mutations, the brain is unable to take up sufficient creatine, leading to severe neurological symptoms. nih.govnih.gov In this context, creatine esters have been investigated as a potential therapeutic strategy to deliver creatine to the brain through passive diffusion, circumventing the need for a functional transporter. nih.gov

However, research into the efficacy of this approach has yielded mixed results. While the increased lipophilicity of creatine esters is intended to facilitate membrane crossing independent of SLC6A8, some studies suggest that this lipophilicity may not be sufficient for efficient transport across the plasma membrane. nih.gov Furthermore, the aforementioned instability of these esters in aqueous solutions at physiological pH means they may degrade into creatinine before they can effectively penetrate the target cells. researchgate.netnih.gov Therefore, while the theoretical aim is to bypass the SLC6A8 transporter, the practical effectiveness of creatine methyl ester as a transporter-independent delivery system remains a subject of investigation and debate.

Biochemical Interactions with Key Metabolic Enzymes: Creatine Kinase Catalyzation

Once creatine is released from its methyl ester form within the cell, its primary metabolic role is mediated by the enzyme creatine kinase (CK). nih.gov Creatine kinase catalyzes the reversible transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to creatine, forming phosphocreatine (B42189) (PCr) and adenosine diphosphate (B83284) (ADP). nih.gov PCr serves as a rapidly accessible reservoir of high-energy phosphate bonds in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. nih.gov

A key question regarding creatine derivatives is whether they can directly interact with or influence the activity of creatine kinase. A study that investigated various forms of creatine, including creatine hydrochloride and the structurally similar creatine ethyl ester, compared their catalyzation by creatine kinase to that of standard creatine monohydrate. The results indicated that there was no significant difference in the activity of creatine kinase among the different forms of creatine tested.

| Creatine Form | Optical Density (OD₄₅₀nm) ± SD |

|---|---|

| Creatine Monohydrate | 0.956 ± 0.012 |

| Creatine Nitrate | 0.945 ± 0.045 |

| Creatine Hydrochloride | 0.912 ± 0.036 |

| Buffered Creatine | 0.971 ± 0.031 |

| Creatine Ethyl Ester | 0.951 ± 0.042 |

This suggests that the esterification of creatine does not inherently enhance its function as a substrate for creatine kinase. For creatine methyl ester to be utilized in the creatine kinase system, it must first be hydrolyzed to free creatine. The ester form itself is not recognized or processed more efficiently by the enzyme. The biochemical interaction with creatine kinase is therefore dependent on the successful conversion of the prodrug to its active form.

Investigation of Non-Enzymatic Biochemical Reactions: Antiglycation Effects in In Vitro Systems

Advanced glycation end products (AGEs) are harmful compounds formed through a non-enzymatic reaction between sugars and proteins or lipids, a process known as glycation. The accumulation of AGEs is linked to various pathological conditions. Recent in vitro research has demonstrated that creatine possesses antiglycation properties. nih.govmdpi.comresearchgate.net

Specifically, creatine has been shown to react directly with methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound that is a byproduct of glucose metabolism and a major precursor to AGEs. nih.govmdpi.com By trapping MGO, creatine can inhibit the formation of MGO-derived AGEs and reduce protein carbonylation, a hallmark of carbonyl stress. nih.govresearchgate.net Studies using neuroblastoma cells have shown that creatine can suppress the carbonylation of intracellular proteins and protect against MGO-induced cytotoxicity. nih.gov In simulated digestion models, creatine was found to react with a significant portion of available MGO, forming a non-harmful adduct and thereby reducing the amount of MGO that could form AGEs. mdpi.com

For this compound to exhibit these antiglycation effects, it would first need to be converted to creatine. The antiglycation activity is a property of the creatine molecule itself, which can directly react with MGO. mdpi.com The esterified form, with its masked carboxyl group, would not be expected to have the same reactivity. Therefore, the potential for creatine methyl ester to exert antiglycation effects is contingent upon its hydrolysis and the release of free creatine in environments where it can encounter and neutralize reactive carbonyl species like MGO.

Advanced Analytical Methodologies for Creatine Methyl Ester Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally sensitive compounds like creatine (B1669601) methyl ester hydrochloride in various research matrices, including bulk powders, formulated products, and biological fluids. researchgate.net The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net

For creatine-related compounds, reverse-phase HPLC is a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of creatine methyl ester hydrochloride would be achieved based on its polarity. Given its ester and hydrochloride moieties, the chromatographic conditions, such as mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) content), pH, and the type of stationary phase, must be meticulously optimized to achieve a sharp, symmetrical peak, free from interference from other matrix components.

Ion-pair chromatography, a variant of HPLC, has also been successfully employed for the analysis of related compounds like creatinine (B1669602). nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention and separation on a reverse-phase column. This could be a viable strategy for analyzing the positively charged this compound.

The quantitative determination relies on a detector, most commonly a UV detector, as creatine and its derivatives possess a chromophore that absorbs ultraviolet light. A calibration curve is constructed by analyzing standards of known concentrations to enable the precise quantification of the analyte in the research sample. The precision of an HPLC method is critical, with within-series standard deviations for similar compounds reported to be as low as 2 µmol/L. nih.gov

Table 1: Key HPLC Parameters for Creatine Derivative Analysis

| Parameter | Description | Typical Conditions for Creatine-like Compounds |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (Octadecylsilane) bonded silica |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of a buffer (e.g., phosphate) and an organic modifier (e.g., methanol or acetonitrile). |

| Detection | The method used to visualize and quantify the separated components. | UV-Vis Detector (typically at low wavelengths, e.g., ~210 nm) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |

| Injection Volume | The amount of sample introduced onto the column. | 10 - 20 µL |

This table presents typical starting parameters for method development, which require optimization for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.uk It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its chemical structure. researchgate.net

For structural elucidation, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR): This experiment identifies the number and types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns reveal which protons are adjacent to one another, helping to piece together the molecular fragments.

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

NMR is also a powerful technique for monitoring the stability of this compound. The compound's stability in solution can be assessed by acquiring NMR spectra over time. The appearance of new signals or changes in the relative intensity of existing signals can indicate degradation. For instance, the hydrolysis of the ester bond to form creatine and methanol would be readily observable by the appearance of a new methyl signal corresponding to methanol and shifts in the signals of the creatine backbone.

Table 2: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.0 | Singlet |

| N-CH₂ -COOH | ~4.1 | Singlet |

| O-CH₃ | ~3.7 | Singlet |

Note: Expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu When coupled with a chromatographic separation method like Liquid Chromatography (LC) or Gas Chromatography (GC), it provides exceptional selectivity and sensitivity for detecting and quantifying compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing this compound and its potential metabolites in biological matrices like plasma or urine. nih.gov The sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. In the MS, the parent molecule is ionized and selected, then fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, with limits of quantification for similar compounds reported in the low µmol/L range. nih.gov LC-MS/MS would be the method of choice for studying the pharmacokinetics and metabolism of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile and thermally stable derivatives of the analyte are typically required. This compound itself is not suitable for direct GC analysis. However, derivatization procedures can be employed to convert it into a more volatile compound. nih.gov For example, silylation agents can be used to create volatile derivatives that can then be separated by GC and detected by MS. nih.gov GC-MS can be a valuable tool for specific applications, particularly for identifying and quantifying certain metabolites after appropriate sample preparation.

Metabolite profiling involves identifying the products of the body's metabolic processes on a given compound. Using LC-MS/MS, researchers can screen biological samples for predicted metabolites of this compound, such as creatine, creatinine, and potentially other modified forms. By comparing the mass spectra of unknown peaks in the sample to known fragmentation patterns, the identity of these metabolites can be confirmed.

Development and Validation of Analytical Protocols for Rigorous Research Applications

The development and validation of analytical methods are critical steps to ensure that the data generated in research studies are reliable, reproducible, and accurate. upm-inc.comresearchgate.net This process follows established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

The development of an analytical protocol for this compound would involve:

Understanding the Analyte: Assessing the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance, to select the appropriate analytical technique (e.g., HPLC, LC-MS/MS).

Method Optimization: Systematically adjusting various parameters to achieve the desired performance. For an HPLC method, this would include optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

Forced Degradation Studies: Intentionally subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to ensure the method can separate the intact drug from these degradants. This is crucial for developing a "stability-indicating" method.

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. researchgate.net Key validation parameters include:

Table 3: Analytical Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. |

A thoroughly validated analytical method is essential for ensuring the quality and integrity of any research conducted on this compound.

Comparative Biopharmaceutical and Biochemical Assessments in Pre Clinical Models

Relative Permeability and Predicted Bioavailability Comparisons with Other Creatine (B1669601) Forms in In Vitro and Animal Models

The pursuit of enhancing the biopharmaceutical properties of creatine has led to the development of various derivatives, including creatine methyl ester hydrochloride. The primary rationale behind esterification is to increase the lipophilicity of the creatine molecule, theoretically facilitating its passage across biological membranes and thereby improving oral bioavailability compared to the more hydrophilic creatine monohydrate. nih.govdrinkharlo.com

In vitro studies using Caco-2 cell monolayers, a widely accepted model for predicting intestinal drug absorption, have been employed to compare the permeability of different creatine forms. researchgate.netnih.gov Research has indicated that the apical to basolateral transport of creatine monohydrate across these monolayers is relatively low. nih.gov In one study, creatine monohydrate demonstrated an approximate 10% flux over a one-hour period in Madin-Darby canine kidney (MDCK) monolayers, another in vitro model for assessing drug permeability. epo.orgunemed.com In the same model, creatine ethyl ester, a similar derivative to the methyl ester, exhibited a higher permeability with an average flux of approximately 20% over the same timeframe. epo.orgunemed.com This suggests that esterified forms of creatine may possess enhanced permeability characteristics. researchgate.net

However, the predicted increase in bioavailability of creatine esters does not consistently translate to in vivo findings in animal models. While the esterification is intended to improve absorption, the stability of these compounds in the gastrointestinal tract becomes a critical factor. nih.gov Studies have shown that despite potentially higher permeability, creatine esters like creatine ethyl ester can be rapidly degraded to creatinine (B1669602) in the acidic environment of the stomach and within the gastrointestinal tract. nih.govnih.govbodybuilding.nl This degradation significantly reduces the amount of intact creatine ester available for absorption and subsequent conversion to active creatine in the muscle tissue. nih.gov In fact, some research suggests that supplementation with creatine ethyl ester leads to a significant increase in serum creatinine levels with only a marginal increase in serum creatine, questioning its ergogenic advantage. nih.gov

Conversely, creatine monohydrate has been shown to be nearly 100% bioavailable, meaning it is not significantly degraded during normal digestion and effectively increases blood and tissue creatine levels. nih.gov Animal studies have demonstrated that oral administration of creatine monohydrate leads to significant increases in plasma and muscle creatine concentrations. nih.gov While some newer forms of creatine, such as creatine hydrochloride, have shown improved aqueous solubility and have been predicted to have higher oral bioavailability in rat models compared to creatine monohydrate, the evidence for the superiority of esterified forms remains inconclusive. nih.govtransparentlabs.com

| Compound | In Vitro Model | Permeability/Flux | Reference |

|---|---|---|---|

| Creatine Monohydrate | MDCK Monolayers | ~10% flux in 1 hour | epo.orgunemed.com |

| Creatine Ethyl Ester | MDCK Monolayers | ~20% flux in 1 hour | epo.orgunemed.com |

| Creatine Monohydrate | Caco-2 Monolayers | Low apical to basolateral transport (0.2-3% in 90 min) | nih.gov |

Comparative Stability Profiles of this compound Versus Other Creatine Derivatives

The stability of creatine compounds, particularly in aqueous solutions and under physiological conditions, is a critical determinant of their ultimate bioavailability and efficacy. Creatine monohydrate powder is known to be highly stable, showing no significant degradation over extended periods. exerciseandsportnutritionlab.com However, in solution, its stability can be influenced by pH and temperature. reddit.com

Creatine esters, including this compound, were developed with the hypothesis that they would offer enhanced stability and absorption. transparentlabs.com However, extensive research has demonstrated that these esterified forms are significantly less stable than creatine monohydrate, particularly in acidic environments similar to that of the stomach. nih.govbodybuilding.nl The addition of an ethyl or methyl group to the creatine molecule, contrary to initial expectations, accelerates its breakdown to creatinine, an inactive waste product. nih.govhorizonclinics.org

Specifically, studies have shown that creatine ethyl ester (CEE) is less stable than creatine monohydrate. nih.gov In acidic conditions (pH 1), CEE rapidly degrades to creatinine. bodybuilding.nl The degradation of creatine esters involves an intramolecular cyclization, and the ester groups (methyl or ethyl) are better leaving groups than the hydroxyl group in creatine, which facilitates this rapid conversion to creatinine. nih.gov In fact, it has been concluded that the addition of the ethyl group to creatine reduces its acid stability. nih.gov

In vitro analysis of creatine ethyl ester in human plasma has further supported these findings, showing that CEE is largely converted to creatinine rather than being enzymatically hydrolyzed to creatine. nih.gov This suggests that under physiological conditions, creatine esters may not effectively deliver creatine to the target tissues. nih.gov While creatine monohydrate also degrades to creatinine, this process is much slower under normal physiological conditions. nih.gov

| Compound | Condition | Stability Profile | Reference |

|---|---|---|---|

| Creatine Monohydrate | Solid Form | Very stable, no degradation over years | exerciseandsportnutritionlab.com |

| Creatine Ethyl Ester | Acidic (pH 1) | Rapidly degrades to creatinine | bodybuilding.nl |

| Creatine Ethyl Ester | Human Plasma (in vitro) | Largely converted to creatinine | nih.gov |

| Creatine Monohydrate | Aqueous Solution (pH 5.5-7.5) | Essentially no loss within 8 hours at room temperature | reddit.com |

Modeling and Simulation Approaches (e.g., Physiologically Based Pharmacokinetic (PBPK) Modeling) to Predict Theoretical Disposition in Animal Systems

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of various compounds, including creatine and its derivatives, in biological systems. nih.gov These models integrate physiological and biochemical data to simulate the pharmacokinetic profile of a substance in different tissues and organs. nih.gov

PBPK models have been developed for creatine monohydrate in rats to predict its plasma concentration-time profiles. nih.gov These models have been instrumental in challenging the long-held belief of complete oral bioavailability for creatine monohydrate, with simulations suggesting that its bioavailability is dose-dependent and less than 100%. nih.gov For instance, one study predicted an absolute oral bioavailability of 53% for a low dose and only 16% for a high dose of creatine monohydrate in rats. nih.gov

These models have also been utilized to predict the pharmacokinetic advantages of other creatine forms. For example, a PBPK model was used to compare creatine monohydrate to creatine hydrochloride, a more soluble salt form. nih.gov The simulation predicted a significantly higher peak plasma concentration (Cmax) and oral bioavailability for creatine hydrochloride (66%) compared to creatine monohydrate (17%) at the same dose in rats. nih.gov The model also estimated higher creatine accumulation in muscle and brain tissue with creatine hydrochloride. nih.gov

While specific PBPK models for this compound are not extensively documented in the available literature, the principles of PBPK modeling can be applied to predict its theoretical disposition. Based on its chemical structure and the known instability of creatine esters, a PBPK model for creatine methyl ester would need to incorporate its high permeability across the intestinal epithelium, as suggested by in vitro data for similar esters, alongside its rapid degradation to creatinine in the acidic environment of the stomach. epo.orgbodybuilding.nl The model would likely predict a rapid appearance of creatinine in the plasma, with a much lower systemic exposure to intact creatine compared to an equivalent dose of creatine monohydrate. This theoretical prediction aligns with the in vivo findings for creatine ethyl ester, which show elevated serum creatinine levels. nih.gov

| Compound | Model | Predicted Outcome in Rats | Reference |

|---|---|---|---|

| Creatine Monohydrate (70 mg/kg) | PBPK | Predicted Oral Bioavailability: ~17% | nih.gov |

| Creatine Hydrochloride (70 mg/kg) | PBPK | Predicted Oral Bioavailability: ~66% | nih.gov |

| Creatine Monohydrate (70 mg/kg) | PBPK | Predicted Peak Plasma Concentration (Cmax): ~14 µg/mL | nih.gov |

| Creatine Hydrochloride (70 mg/kg) | PBPK | Predicted Peak Plasma Concentration (Cmax): ~35 µg/mL | nih.gov |

Emerging Research Directions and Unexplored Academic Avenues

Development of Novel Derivatization Strategies for Enhanced Biochemical Characteristics

The inherent biochemical properties of creatine (B1669601), such as its hydrophilicity and instability in acidic conditions, have spurred research into chemical modifications designed to enhance its characteristics. The primary goals of these derivatization strategies are to improve stability, increase lipophilicity for better membrane permeability, and control its conversion into the inactive form, creatinine (B1669602).

Esterification, the process that produces creatine methyl ester, is a foundational strategy to mask the polar carboxyl group of creatine, theoretically increasing its ability to cross cellular membranes. nih.govwikipedia.org The synthesis of creatine esters, including the methyl and ethyl esters, is often achieved by reacting creatine with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst or dehydrating agent. youtube.com However, research has shown that simple esters like creatine ethyl ester can be unstable under physiological conditions and may rapidly degrade to creatinine, sometimes even more quickly than creatine itself. nih.govresearchgate.net One study that examined creatine ethyl ester in human plasma found no detectable conversion to creatine; instead, the compound was converted to creatinine. nih.gov

To overcome the limitations of simple esterification, more complex derivatization and prodrug strategies are being explored. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach is being applied to creatine to improve its delivery to target tissues. For instance, researchers are developing creatine amide prodrugs designed to be hydrolyzed by specific enzymes like Fatty Acid Amide Hydrolase (FAAH), which could potentially improve bioavailability in the central nervous system. pagepressjournals.org

Another significant challenge in creatine derivatization is the molecule's tendency to cyclize into creatinine during chemical reactions. To prevent this, scientists have developed methods using temporary protecting groups. One such approach involves protecting the guanidino group of creatine with a di-tert-butoxycarbonyl ((Boc)2) group. This "(Boc)2-creatine" intermediate allows for selective chemical modifications to be made to the carboxylic acid group without the interference of intramolecular cyclization. The protecting group can then be easily removed to yield the desired creatine derivative. elabscience.com

The synthesis of other creatine analogs is also an active area of research. These are molecules that are structurally similar to creatine and may interact with the same biological targets. Examples include cyclo-creatine and homocyclocreatine, which have been synthesized and studied for their interaction with creatine kinase and their effects on cellular energy metabolism. mdpi.com These derivatization strategies represent a critical frontier in developing creatine-related compounds with precisely tailored biochemical properties for research and therapeutic investigation.

Advanced Computational Modeling of Molecular Dynamics and Interactions of Creatine Methyl Ester Hydrochloride

While extensive experimental research exists, the field of advanced computational modeling of this compound specifically remains a largely unexplored academic avenue. There is a significant opportunity to apply sophisticated in silico techniques to predict the molecular behavior and interactions of this compound, which could accelerate research and provide insights that are difficult to obtain through laboratory experiments alone.

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for this purpose. DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of a molecule like creatine methyl ester. nih.gov Such studies have been performed on the related molecule Glycine Methyl Ester Hydrochloride, demonstrating the feasibility of these methods for analyzing amino acid esters. nih.gov For this compound, DFT could elucidate the charge distribution, the stability of the ester bond, and the molecule's reactivity, providing a fundamental understanding of its chemical nature.

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound in a biological environment, such as in aqueous solution or near a cell membrane. These simulations can model the compound's movement and interactions with surrounding molecules over time. For example, MD simulations have been used to study the interaction between mitochondrial creatine kinase and the mitochondrial membrane, revealing the specific residues involved in binding. nih.gov A similar approach could be used to simulate how this compound approaches and permeates a lipid bilayer, providing crucial information about its bioavailability. Coarse-grained (CG) MD simulations, which simplify the representation of molecules to study longer timescale events, would be particularly useful for modeling membrane transport. nih.gov

Furthermore, crystal structure prediction (CSP) is another computational tool that has been successfully applied to creatine to identify its different polymorphic forms (anhydrates and monohydrate) and predict their relative stability. researchgate.net Applying CSP to this compound could predict its solid-state structures, which is critical for understanding its solubility and formulation properties. Quantum chemical calculations have also been employed to study the tautomeric equilibrium of creatinine (the breakdown product of creatine), revealing how the molecular environment influences its structure. mdpi.com These advanced computational approaches hold immense potential for characterizing this compound at the molecular level, guiding future derivatization strategies and explaining its biological activity.

Application of this compound in Fundamental Cell Biology and Biochemistry Research Models

This compound and other creatine derivatives serve as valuable tools in fundamental cell biology and biochemistry research, allowing scientists to probe the mechanisms of cellular energy metabolism, neuroprotection, and disease. These compounds are often used in in vitro models to bypass the limitations of creatine's transport into cells or to study the effects of modified creatine structures.

One major application is in the study of creatine transporter (CrT) deficiency, a genetic disorder where creatine cannot be properly transported into cells, especially in the brain. Because creatine esters are more lipophilic, they are investigated as a potential means to deliver creatine to cells independently of the CrT. For example, creatine ethyl ester was studied in in vitro brain slices to see if it could increase the tissue content of creatine and phosphocreatine (B42189), even when the transporter was blocked. researchgate.net While some studies suggest esters might enter cells, their instability remains a significant challenge. nih.govresearchgate.net

Creatine derivatives are also employed in models of neurodegenerative diseases to explore mechanisms of neuroprotection. In one study, newly synthesized creatine derivatives were tested on isolated rat brain subcellular fractions, including synaptosomes (sealed nerve terminals) and mitochondria. nih.gov These models allow researchers to directly assess the compounds' effects on mitochondrial function and their ability to protect against oxidative stress induced by toxins. For instance, researchers measured the levels of glutathione (B108866) (GSH) and malondialdehyde (MDA) in isolated mitochondria to determine the antioxidant or pro-oxidant effects of the derivatives. nih.gov

The role of creatine and its derivatives in modulating the immune system is another area of active research. Macrophage cell lines, such as RAW 264.7, have been used as an in vitro model to study how creatine ethyl ester affects the expression of Toll-like receptors (TLRs), which are key proteins in the innate immune response. nih.gov Such studies help to elucidate the potential anti-inflammatory or immunomodulatory properties of creatine-related molecules.

Finally, fundamental biochemical assays are used to characterize these derivatives. The stability and enzymatic conversion of creatine esters are often tested by incubating them in biological fluids like human plasma and then analyzing the resulting products using techniques like Nuclear Magnetic Resonance (NMR). nih.gov Additionally, C2C12 myoblasts, a mouse muscle cell line, are used to study how creatine and its analogs affect mitochondrial morphology and function during muscle differentiation, particularly under conditions of oxidative stress. nih.gov These diverse research models are essential for building a comprehensive understanding of the biological activities of this compound and other novel derivatives.

Q & A

Q. What experimental strategies are effective for evaluating the metabolic conversion efficiency of this compound in vivo?

- Methodological Guidance : Use rodent models with cannulated bile ducts to quantify esterase-mediated hydrolysis rates in intestinal mucosa. Pair with LC-MS/MS to measure creatine and methyl ester metabolites in plasma. Validate findings against in vitro hepatocyte assays. Statistical analysis must account for inter-individual variability using mixed-effects models .

**How can researchers optimize synthetic pathways for this compound to minimize byproducts and improve yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.